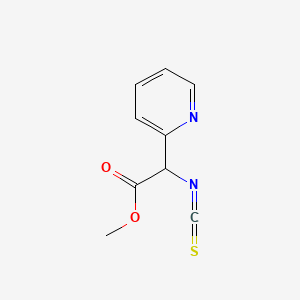
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate: is an organic compound with a molecular formula of C9H8N2O2S It is a derivative of pyridine and contains both isothiocyanate and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate typically involves the reaction of methyl 2-(pyridin-2-yl)acetate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-(pyridin-2-yl)acetate.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Catalyst: Triethylamine (Et3N).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the isothiocyanate product.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the carbon atom of thiophosgene, followed by the elimination of hydrogen chloride (HCl) to form the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of methyl 2-(pyridin-2-yl)acetate and thiophosgene are handled in industrial reactors.
Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols: React with the isothiocyanate group to form carbamates.
Thiols: React with the isothiocyanate group to form dithiocarbamates.
Acids/Bases: Used for hydrolysis of the ester group.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: Used in the synthesis of functional materials with specific properties such as fluorescence and conductivity.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine, lysine, and histidine in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects.
Molecular Targets and Pathways
Proteins: Covalent modification of cysteine residues in enzymes and receptors.
DNA/RNA: Potential interactions with nucleophilic sites in nucleic acids.
Cell Signaling Pathways: Modulation of signaling pathways through covalent modification of key signaling proteins.
Comparison with Similar Compounds
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(pyridin-2-yl)acetate: Lacks the isothiocyanate group and is less reactive.
Methyl 2-isothiocyanatoacetate: Lacks the pyridine ring and has different reactivity and applications.
2-Isothiocyanatopyridine: Lacks the ester group and has different solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the isothiocyanate and ester functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8(11-6-14)7-4-2-3-5-10-7/h2-5,8H,1H3 |
InChI Key |
JQWPMFYPVQDXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















